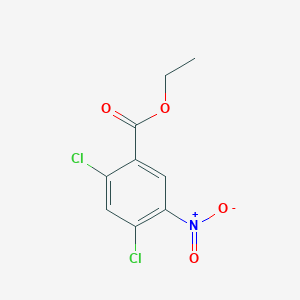

Ethyl 2,4-dichloro-5-nitrobenzoate

Description

Ethyl 2,4-dichloro-5-nitrobenzoate is an ester derivative of 2,4-dichloro-5-nitrobenzoic acid (CAS: 19861-62-2), a commercially available precursor synthesized via nitration of 2,4-dichlorobenzoic acid under acidic conditions (concentrated HNO₃ in H₂SO₄ at 0–5 °C) . For example, mthis compound is prepared by refluxing the parent acid in methanol with H₂SO₄, yielding 86% of a white crystalline solid (mp 46–48 °C) with characteristic ¹H NMR signals at δ 3.98 ppm (CH₃) and aromatic protons at δ 7.71 and 8.49 ppm . Substituting methanol with ethanol in such esterification reactions would produce the ethyl analog, likely with comparable efficiency but altered physicochemical properties due to the larger ethyl group.

The compound’s structure features a nitro group at position 5, two chlorine atoms at positions 2 and 4, and an ethoxycarbonyl moiety at position 1. This substitution pattern enhances electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing diarylaniline derivatives with antiviral or anticancer activity . Safety data for the parent acid (2,4-dichloro-5-nitrobenzoic acid) highlight hazards such as respiratory irritation, necessitating precautions like oxygen administration and avoidance of oral resuscitation during exposure .

Properties

Molecular Formula |

C9H7Cl2NO4 |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

ethyl 2,4-dichloro-5-nitrobenzoate |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 |

InChI Key |

IBJOFNUASRLHMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-5-nitrobenzoate typically involves the nitration of ethyl 2,4-dichlorobenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the chloro substituents .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves precise control of temperature, concentration, and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloro-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Reduction: Ethyl 2,4-dichloro-5-aminobenzoate.

Substitution: Ethyl 2,4-dimethoxy-5-nitrobenzoate (when using sodium methoxide).

Scientific Research Applications

Ethyl 2,4-dichloro-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-nitrobenzoate is primarily related to its ability to undergo various chemical transformations. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to introduce different functional groups onto the aromatic ring .

Comparison with Similar Compounds

Key Differences:

Melting point is expected to decrease (e.g., ~35–40 °C for ethyl vs. 46–48 °C for methyl) due to reduced crystalline packing efficiency .

Synthetic Utility :

- Methyl and ethyl esters serve as intermediates for nucleophilic substitution reactions. The ethyl group’s bulk may slightly hinder reactivity at the ester carbonyl but improve solubility in organic solvents during coupling reactions .

Safety and Handling :

Structural Analogs in Medicinal Chemistry:

- R-(–)-BL3912A : An α-ethyl analog of R-(–)-DOM, this compound illustrates how ethyl substitution can abolish psychoactivity while retaining structural features for receptor binding studies . Though unrelated to benzoate esters, it underscores the role of alkyl chain modifications in tuning bioactivity.

Research Implications and Limitations

The provided evidence focuses on mthis compound and its precursor acid, necessitating cautious extrapolation for the ethyl derivative. Further experimental studies are required to validate its synthesis, optimize yields, and characterize biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.